Erythromycin salnacedin anhydrous
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Overview
Description
Erythromycin salnacedin anhydrous is a macrolide antibiotic derived from erythromycin. It is known for its broad-spectrum antimicrobial activity, making it effective against a variety of bacterial infections. This compound is particularly valued for its ability to inhibit bacterial protein synthesis, thereby preventing the growth and proliferation of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythromycin salnacedin anhydrous is typically synthesized through a series of chemical reactions starting from erythromycin. The process involves the modification of erythromycin’s structure to enhance its stability and efficacy. The synthetic route includes steps such as esterification, amidation, and cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves fermentation using the bacterium Saccharopolyspora erythraea. The fermentation process is followed by extraction and purification steps to isolate the desired compound. Advanced techniques such as membrane filtration and liquid-liquid extraction are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Erythromycin salnacedin anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Erythromycin salnacedin anhydrous has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Erythromycin salnacedin anhydrous exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits the translocation of peptides during protein synthesis, effectively blocking bacterial growth. The compound targets the 23S ribosomal RNA within the 50S subunit, disrupting the elongation phase of protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Erythromycin A: The parent compound from which erythromycin salnacedin anhydrous is derived.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved acid stability.
Clarithromycin: Another derivative with enhanced activity against certain bacterial strains.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness
This compound is unique due to its enhanced stability and efficacy compared to its parent compound, erythromycin. Its structural modifications allow for better pharmacokinetic properties, making it a valuable antibiotic in clinical settings .
Properties
CAS No. |
87573-04-4 |
---|---|
Molecular Formula |
C49H80N2O18S |
Molecular Weight |
1017.2 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13.C12H13NO5S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;9-/m10/s1 |
InChI Key |
CEKAAZRHRXXWDX-CQWDQVLCSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
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